molecular formula C21H17BrN4OS2 B2615324 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207042-97-4

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2615324
CAS No.: 1207042-97-4
M. Wt: 485.42
InChI Key: CWPBADFDQUKTIZ-UHFFFAOYSA-N
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Description

2-((5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry, particularly in the field of neuroscience research. It belongs to a class of molecules known as 2-substituted-thio-N-(thiazol-2-yl)acetamides, which have been rationally designed and synthesized as potent inhibitors of the β-secretase (BACE1) enzyme . BACE1 is a key enzyme in the production of amyloid-beta peptides, which are the primary components of amyloid plaques found in the brains of individuals with Alzheimer's disease. Consequently, inhibiting BACE1 is a major therapeutic strategy for slowing or halting the progression of this neurodegenerative disorder . The structure of this compound incorporates both an imidazole and a thiazole ring, the latter of which is a privileged scaffold in drug discovery. The thiazole ring is present in more than 18 FDA-approved drugs due to its diverse biological activities . The specific molecular architecture of this compound, featuring the 4-bromophenyl and p-tolyl substituents, is optimized for interaction with the BACE1 active site, as supported by molecular docking studies . In vitro biological evaluations of closely related analogs have demonstrated promising BACE1 inhibitory activity (IC50 values in the micromolar range), along with high predicted blood-brain barrier (BBB) permeability and low cellular cytotoxicity, which are essential properties for central nervous system (CNS) active therapeutics . This combination of targeted enzyme inhibition and favorable drug-like properties makes this compound a valuable chemical probe for investigating the pathogenesis of Alzheimer's disease and a promising lead structure for further optimization in pre-clinical drug development. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4OS2/c1-14-2-8-17(9-3-14)26-18(15-4-6-16(22)7-5-15)12-24-21(26)29-13-19(27)25-20-23-10-11-28-20/h2-12H,13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPBADFDQUKTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound with a complex structure that integrates an imidazole ring, thioether linkages, and various substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C21H18BrN3OSC_{21}H_{18}BrN_{3}OS, with a molecular weight of approximately 456.4 g/mol. Its structure includes a bromophenyl group and a thiazole moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC21H18BrN3OSC_{21}H_{18}BrN_{3}OS
Molecular Weight456.4 g/mol
CAS Number1206990-62-6
Purity≥ 95%

The biological activity of this compound is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. Similar compounds have shown potential in modulating enzyme activities involved in metabolic pathways, which could be relevant for therapeutic applications targeting diseases like cancer and diabetes.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity:

Compound NameCell Line TestedIC50 (μM)
2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamideMDA-MB-435 Breast Cancer15.1
2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanoneB16-F10 Melanoma16.23
Thiazole DerivativeHCT-116 Colon Cancer6.2

The compound's ability to inhibit cell proliferation has been attributed to its interaction with key signaling pathways involved in cancer progression.

Antimicrobial Activity

The compound has also shown promise in antimicrobial activity against various pathogens. In vitro studies have indicated that similar thioether compounds possess antibacterial properties, suggesting that this compound may also exhibit such effects:

Pathogen TestedMinimum Inhibition Concentration (MIC μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5

These findings highlight the potential for this compound to be developed into an antimicrobial agent.

Case Studies

Several studies have investigated the biological activities of imidazole derivatives, revealing their potential as therapeutic agents:

  • Antitumor Activity : A study evaluated the antitumor effects of imidazole derivatives against multiple cancer cell lines, with some derivatives displaying GI50 values as low as 25 μM, indicating potent activity against specific tumors .
  • Enzyme Inhibition : Another study focused on the enzyme inhibition properties of thiazole-containing compounds, demonstrating significant inhibitory effects on enzymes involved in cancer metabolism.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -Br, -F) on the aryl rings enhance stability and may improve binding to hydrophobic enzyme pockets .
  • The imidazole core generally offers greater metabolic stability compared to triazinoindole or benzimidazole analogs .

Physicochemical Properties

Melting points, solubility, and spectral data for select analogues:

Compound Melting Point (°C) Molecular Weight (g/mol) IR Key Bands (cm⁻¹) Reference
Target* Not reported ~485.4 Predicted: ~3405 (N–H), 1653 (C=O) -
Compound 9 Not reported ~438.3 3405 (N–H), 1653 (C=O), 741 (C–F)
Compound 15 158–160 413.9 3405 (N–H), 1653 (C=O), 741 (C–Cl)
Compound 33 Not reported 466.6 Reported: Alkyne C≡C stretch at ~2100

Notes:

  • Thioether linkages (C–S) exhibit characteristic IR stretches near 620–650 cm⁻¹ .

Antiproliferative Activity

  • : Imidazole-thio-acetamide derivatives showed IC₅₀ values of ~15.67 µg/mL against C6 glioma cells, attributed to the imidazole-thio-acetamide scaffold’s ability to disrupt microtubule assembly .
  • : Bromophenyl-substituted triazinoindole analogs (e.g., Compound 27) demonstrated 95% purity and enhanced cytotoxicity, suggesting bromine’s role in boosting bioactivity .

Enzyme Inhibition

  • : Pyrimidine-thio-acetamide derivatives (e.g., Compound 33) were designed as dual Sirt2/HDAC6 inhibitors, with the thiazole-acetamide moiety critical for binding .
  • : Compound 9 (fluorophenyl analog) exhibited COX-2 inhibition, highlighting the importance of electron-deficient aryl groups in enzyme interaction .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via alkylation of a thiol-substituted imidazole intermediate with 2-chloro-N-(thiazol-2-yl)acetamide. A common protocol involves reacting 5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base like potassium carbonate (K₂CO₃). Solvents such as dimethylformamide (DMF) or acetone are used, with reaction times ranging from 6–24 hours under reflux conditions .

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thioether linkage at δ 4.1–4.3 ppm) .
  • IR Spectroscopy : To identify functional groups like amide C=O (~1650–1700 cm⁻¹) and thioether C-S (~650–700 cm⁻¹) .
  • Elemental Analysis : To verify purity by comparing calculated vs. observed C, H, N, S percentages (e.g., deviations < 0.4% indicate high purity) .

Q. What preliminary biological assays are recommended for this compound?

Thiazole-imidazole hybrids are often screened for antimicrobial, anticancer, or enzyme inhibition activity. Standard assays include:

  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • COX-1/COX-2 Inhibition : To evaluate anti-inflammatory potential via fluorometric or colorimetric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency compared to acetone .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may reduce reaction time by 30–50% .
  • Temperature Control : Lower temperatures (40–60°C) minimize byproduct formation in sensitive thioether linkages .

Q. How should researchers address contradictions in reported spectral data?

Discrepancies in NMR or IR peaks may arise from solvent effects, crystallinity, or tautomerism. Mitigation strategies include:

  • Cross-Validation : Compare data with structurally analogous compounds (e.g., fluorophenyl or methoxyphenyl derivatives) .
  • Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguities in bond angles and hydrogen bonding (e.g., centrosymmetrical dimers via N–H⋯N interactions) .

Q. What computational methods aid in predicting biological activity?

  • Molecular Docking : Simulate binding to targets like cyclooxygenase (COX-2) or PFOR enzyme using software like AutoDock Vina. Focus on interactions between the acetamide moiety and catalytic residues .
  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ values) with IC₅₀ data to design derivatives with enhanced potency .

Q. How can environmental fate studies be integrated into research workflows?

Follow methodologies from long-term environmental impact projects:

  • Degradation Kinetics : Assess hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light) .
  • Ecotoxicity Screening : Use Daphnia magna or Aliivibrio fischeri assays to evaluate acute toxicity (EC₅₀ values) .

Methodological Notes

  • Synthesis Challenges : The bromophenyl group may sterically hinder alkylation; microwave-assisted synthesis (50–100 W, 15–30 min) can improve reaction efficiency .
  • Data Reproducibility : Replicate spectral analyses across multiple labs to account for instrument variability .
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential irritancy of thiol intermediates .

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